molecular formula C12H19NO3 B12275710 Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate CAS No. 89732-17-2

Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B12275710
CAS No.: 89732-17-2
M. Wt: 225.28 g/mol
InChI Key: JCZKIFOLAGZHGV-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate is a spirocyclic compound characterized by a unique structural framework. This compound is part of the azaspirodecane family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-oxocyclohexanecarboxylate with an amine, followed by cyclization to form the spirocyclic structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. These processes are optimized for large-scale production, often involving automated systems and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted spirocyclic compounds. These derivatives often exhibit different biological activities and can be used in various applications.

Scientific Research Applications

Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific structural features and the presence of the oxo and carboxylate groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

89732-17-2

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-2-16-11(15)13-9-6-10(14)12(13)7-4-3-5-8-12/h2-9H2,1H3

InChI Key

JCZKIFOLAGZHGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=O)C12CCCCC2

Origin of Product

United States

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